molecular formula C22H25N3O4S B297171 ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate

ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate

Cat. No. B297171
M. Wt: 427.5 g/mol
InChI Key: XEGLHMYFCVTEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been found to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate in lab experiments is its potential for use in cancer treatment and antimicrobial therapy. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate. Further research is needed to fully understand its mechanism of action and to optimize its potential as a therapeutic agent. Additionally, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy in humans. Furthermore, the compound may have potential applications in other fields, such as agriculture and environmental science, which should be explored.

Synthesis Methods

The synthesis of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate involves the reaction of 2-methyl-1H-indole-3-acetic acid with ethyl chloroacetate in the presence of triethylamine. The resulting compound is then reacted with 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to yield the final product.

Scientific Research Applications

Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.

properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 2-[3-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]acetate

InChI

InChI=1S/C22H25N3O4S/c1-5-23-20(27)17(21(28)24(6-2)22(23)30)12-16-14(4)25(13-19(26)29-7-3)18-11-9-8-10-15(16)18/h8-12H,5-7,13H2,1-4H3

InChI Key

XEGLHMYFCVTEEN-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC

Origin of Product

United States

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